4-hydroxy-4-(4-methoxyphenyl)butanoic acid
Overview
Description
4-Hydroxy-4-(4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol It is a derivative of butanoic acid, featuring a hydroxy group and a methoxyphenyl group attached to the butanoic acid backbone
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-hydroxy-4-(4-methoxyphenyl)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous hydrobromic acid (HBr) without phase transfer catalysis . The reaction is mild and efficient, resulting in the desired product through direct crystallization from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxy group can be reduced to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: The major product is 4-oxo-4-(4-methoxyphenyl)butanoic acid.
Reduction: The major product is 4-hydroxy-4-(4-hydroxyphenyl)butanoic acid.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
4-Hydroxy-4-(4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-4-(4-methoxyphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
4-Hydroxy-4-(4-methoxyphenyl)butanoic acid can be compared with similar compounds such as:
4-(4-Hydroxyphenyl)butanoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(4-Methoxyphenyl)butanoic acid: Lacks the hydroxy group, which may influence its solubility and chemical behavior.
4-Hydroxy-4-(4-hydroxyphenyl)butanoic acid: Contains two hydroxy groups, potentially altering its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-4-(4-methoxyphenyl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVHFMOPFVVMSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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